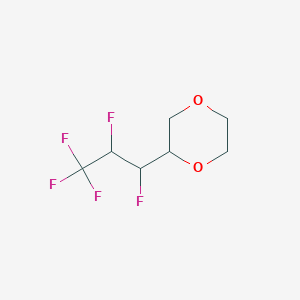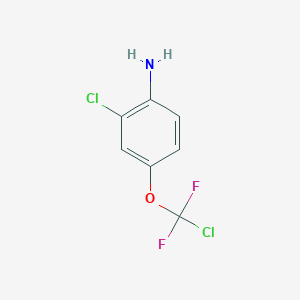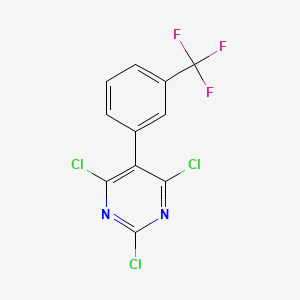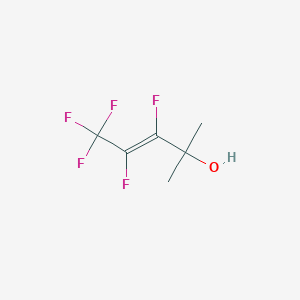
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane is a fluorinated organic compound characterized by the presence of a 1,4-dioxane ring substituted with a pentafluoropropyl group. This compound is of interest due to its unique chemical properties, which are influenced by the presence of multiple fluorine atoms. Fluorinated compounds often exhibit enhanced stability, lipophilicity, and bioavailability, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane typically involves the reaction of 1,4-dioxane with a pentafluoropropylating agent. One common method is the nucleophilic substitution reaction where 1,4-dioxane is treated with 1,2,3,3,3-pentafluoropropyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired compound from reaction by-products.
化学反応の分析
Types of Reactions
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia, primary or secondary amines, thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
科学的研究の応用
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms due to its stability and reactivity.
Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, where its fluorinated nature imparts desirable properties such as low surface tension and high thermal stability.
作用機序
The mechanism of action of 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The fluorinated group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, leading to increased specificity and potency. Additionally, the stability of the compound allows it to resist metabolic degradation, prolonging its activity in biological systems.
類似化合物との比較
Similar Compounds
1,2,3,3,3-Pentafluoropropane: A fluorinated alkane with similar stability but lacking the dioxane ring.
1,4-Dioxane: A non-fluorinated analog with different chemical properties and reactivity.
2-(1,2,3,3,3-Pentafluoropropyl)-1,3-dioxane: A structural isomer with the fluorinated group on a different position, leading to variations in reactivity and applications.
Uniqueness
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane is unique due to the combination of the dioxane ring and the pentafluoropropyl group. This structure imparts a balance of stability, reactivity, and lipophilicity, making it suitable for diverse applications in research and industry. The presence of multiple fluorine atoms enhances its chemical resistance and bioavailability, distinguishing it from other similar compounds.
特性
IUPAC Name |
2-(1,2,3,3,3-pentafluoropropyl)-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F5O2/c8-5(6(9)7(10,11)12)4-3-13-1-2-14-4/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZZIJAHDTUOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(C(C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)







![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)



![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)

